Cas no 450345-68-3 (N4-benzyl-5-nitro-N4-(propan-2-yl)pyrimidine-4,6-diamine)

N4-benzyl-5-nitro-N4-(propan-2-yl)pyrimidine-4,6-diamine 化学的及び物理的性質
名前と識別子
-
- N4-benzyl-5-nitro-N4-(propan-2-yl)pyrimidine-4,6-diamine
- N4-benzyl-N4-isopropyl-5-nitropyrimidine-4,6-diamine
- 4,6-Pyrimidinediamine, N4-(1-methylethyl)-5-nitro-N4-(phenylmethyl)-
-
- インチ: 1S/C14H17N5O2/c1-10(2)18(8-11-6-4-3-5-7-11)14-12(19(20)21)13(15)16-9-17-14/h3-7,9-10H,8H2,1-2H3,(H2,15,16,17)
- InChIKey: VMFQGAUGJICSHV-UHFFFAOYSA-N
- ほほえんだ: C1=NC(N)=C([N+]([O-])=O)C(N(C(C)C)CC2=CC=CC=C2)=N1
じっけんとくせい
- 密度みつど: 1.293±0.06 g/cm3(Predicted)
- ふってん: 486.4±45.0 °C(Predicted)
- 酸性度係数(pKa): 2.81±0.50(Predicted)
N4-benzyl-5-nitro-N4-(propan-2-yl)pyrimidine-4,6-diamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0543-0209-20μmol |
N4-benzyl-5-nitro-N4-(propan-2-yl)pyrimidine-4,6-diamine |
450345-68-3 | 90%+ | 20μl |
$79.0 | 2023-07-06 | |
Life Chemicals | F0543-0209-15mg |
N4-benzyl-5-nitro-N4-(propan-2-yl)pyrimidine-4,6-diamine |
450345-68-3 | 90%+ | 15mg |
$89.0 | 2023-07-06 | |
Life Chemicals | F0543-0209-10μmol |
N4-benzyl-5-nitro-N4-(propan-2-yl)pyrimidine-4,6-diamine |
450345-68-3 | 90%+ | 10μl |
$69.0 | 2023-07-06 | |
Life Chemicals | F0543-0209-2μmol |
N4-benzyl-5-nitro-N4-(propan-2-yl)pyrimidine-4,6-diamine |
450345-68-3 | 90%+ | 2μl |
$57.0 | 2023-07-06 | |
Life Chemicals | F0543-0209-5μmol |
N4-benzyl-5-nitro-N4-(propan-2-yl)pyrimidine-4,6-diamine |
450345-68-3 | 90%+ | 5μl |
$63.0 | 2023-07-06 | |
Life Chemicals | F0543-0209-30mg |
N4-benzyl-5-nitro-N4-(propan-2-yl)pyrimidine-4,6-diamine |
450345-68-3 | 90%+ | 30mg |
$119.0 | 2023-07-06 | |
Life Chemicals | F0543-0209-4mg |
N4-benzyl-5-nitro-N4-(propan-2-yl)pyrimidine-4,6-diamine |
450345-68-3 | 90%+ | 4mg |
$66.0 | 2023-07-06 | |
Life Chemicals | F0543-0209-3mg |
N4-benzyl-5-nitro-N4-(propan-2-yl)pyrimidine-4,6-diamine |
450345-68-3 | 90%+ | 3mg |
$63.0 | 2023-07-06 | |
Life Chemicals | F0543-0209-40mg |
N4-benzyl-5-nitro-N4-(propan-2-yl)pyrimidine-4,6-diamine |
450345-68-3 | 90%+ | 40mg |
$140.0 | 2023-07-06 | |
Life Chemicals | F0543-0209-75mg |
N4-benzyl-5-nitro-N4-(propan-2-yl)pyrimidine-4,6-diamine |
450345-68-3 | 90%+ | 75mg |
$208.0 | 2023-07-06 |
N4-benzyl-5-nitro-N4-(propan-2-yl)pyrimidine-4,6-diamine 関連文献
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
N4-benzyl-5-nitro-N4-(propan-2-yl)pyrimidine-4,6-diamineに関する追加情報
N4-benzyl-5-nitro-N4-(propan-2-yl)pyrimidine-4,6-diamine: A Comprehensive Overview
The compound with CAS No 450345-68-3, known as N4-benzyl-5-nitro-N4-(propan-2-yl)pyrimidine-4,6-diamine, has garnered significant attention in the field of organic chemistry and materials science. This compound is a derivative of pyrimidine, a heterocyclic aromatic compound with a six-membered ring containing two nitrogen atoms at positions 1 and 3. The N4-benzyl and N4-(propan-2-yl) substituents, along with the 5-nitro group, contribute to its unique chemical properties and potential applications.
Recent studies have highlighted the importance of pyrimidine derivatives in drug discovery and material synthesis. The N4-benzyl group introduces steric hindrance and electronic effects, which can influence the compound's reactivity and stability. Similarly, the N4-(propan-2-yl) substituent adds bulkiness to the molecule, potentially enhancing its solubility in organic solvents. The 5-nitro group is a strong electron-withdrawing substituent, which can modulate the electronic properties of the pyrimidine ring, making it a promising candidate for various chemical reactions.
One of the most exciting developments involving N4-benzyl-5-nitro-N4-(propan-2-yl)pyrimidine-4,6-diamine is its role in the synthesis of advanced materials. Researchers have explored its use as a precursor for constructing functional polymers and coordination compounds. For instance, the compound's ability to form hydrogen bonds and coordinate with metal ions has been leveraged to create stimuli-responsive materials that can respond to changes in temperature or pH levels.
In addition to its material science applications, this compound has shown potential in medicinal chemistry. The pyrimidine core is a common scaffold in many bioactive molecules, including antiviral agents and anticancer drugs. The presence of the nitro group at position 5 enhances the compound's ability to interact with biological targets, making it a valuable intermediate in drug design. Recent studies have demonstrated that derivatives of this compound exhibit promising activity against certain enzymes involved in cancer progression.
The synthesis of N4-benzyl-5-nitro-N4-(propan-2-yl)pyrimidine-4,6-diamine involves a multi-step process that typically starts with the preparation of pyrimidine derivatives followed by functionalization with appropriate substituents. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation have been employed to optimize the reaction conditions and improve yield. These methods not only enhance the efficiency of the synthesis but also minimize environmental impact.
From an analytical standpoint, this compound has been thoroughly characterized using modern spectroscopic techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and UV-vis (ultraviolet-visible spectroscopy). These analyses have provided insights into its molecular structure, electronic transitions, and vibrational modes. Furthermore, computational chemistry methods like DFT (density functional theory) have been used to study its electronic properties and reactivity at the molecular level.
Looking ahead, the versatility of N4-benzyl-5-nitro-N4-(propan-2-yl)pyrimidine-4,6-diamine suggests that it will continue to play a significant role in both academic research and industrial applications. Its unique combination of structural features makes it an ideal candidate for exploring new chemical reactions and developing innovative materials. As research progresses, this compound is expected to unlock new possibilities in fields ranging from biotechnology to electronics.
450345-68-3 (N4-benzyl-5-nitro-N4-(propan-2-yl)pyrimidine-4,6-diamine) 関連製品
- 2639399-58-7(tert-butyl (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylate)
- 179334-17-9(1-(2,3-difluorobenzyl)piperazine)
- 1261788-11-7(3,5-Bis(3-(trifluoromethyl)phenyl)-4-chloropyridine)
- 81792-84-9(4-Methoxy-2-nitrobenzene-1-sulfonamide)
- 1798008-25-9(3’-(2-Fluorophenyl) Ezetimibe)
- 61430-04-4(h-ala-ala-pro-oh)
- 98594-42-4(Ethyl 2,6-diaminoisonicotinate)
- 57340-21-3(4-(Bromomethyl)azobenzene)
- 1807183-16-9(Methyl 2,4-difluoro-6-nitrobenzoate)
- 299419-16-2(N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide)




